molecular formula C58H46Cl2N2P2Ru+2 B8117809 Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Cat. No.: B8117809
M. Wt: 1004.9 g/mol
InChI Key: JQODNJARWUTZTA-XSKHADHPSA-N
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Description

This ruthenium(II) complex is a chiral transition metal catalyst widely employed in asymmetric hydrogenation and transfer hydrogenation reactions. Its structure features two key ligands:

  • (S)-BINAP: A chiral bisphosphine ligand derived from 1,1'-binaphthyl, providing a rigid, enantioselective environment due to its axial chirality .
  • (1S,2S)-DPEN: A vicinal diamine ligand (1,2-diphenylethylenediamine) that coordinates to the ruthenium center, enhancing catalytic activity and stereochemical control .

The compound’s molecular formula is C₅₈H₄₈Cl₂N₂P₂Ru (FW: 1006.96), and it exists as an air-sensitive, pale yellow powder with a melting point >100°C (dec.) . It is critical in synthesizing enantiomerically pure pharmaceuticals and fine chemicals, particularly for reducing ketones and imines with high enantiomeric excess (ee) .

Properties

IUPAC Name

[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1S,2S)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30Cl2P2.C14H16N2.Ru/c45-42-38-28-16-15-27-37(38)41(44(43(42)46)48(34-22-9-3-10-23-34)35-24-11-4-12-25-35)40-36-26-14-13-17-31(36)29-30-39(40)47(32-18-5-1-6-19-32)33-20-7-2-8-21-33;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-30H;1-10,13-14H,15-16H2;/q;;+2/t;13-,14-;/m.0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQODNJARWUTZTA-XSKHADHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C(=C(C6=CC=CC=C65)Cl)Cl)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C(=C(C6=CC=CC=C65)Cl)Cl)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H46Cl2N2P2Ru+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) (CAS No. 134524-84-8) is an organometallic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C58H48Cl2N2P2Ru
  • Molecular Weight : 1006.94 g/mol
  • Structure : The compound features a ruthenium center coordinated to a chiral bisphosphine ligand and a diphenylethylenediamine ligand.

Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) exhibits several biological activities primarily through its interactions with cellular components:

  • Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Catalytic Activity : As a catalyst in various organic transformations, it facilitates reactions that can lead to biologically active compounds. Its chiral environment allows for asymmetric synthesis, which is crucial in pharmaceutical applications.

In Vitro Studies

Research has demonstrated the effectiveness of dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) in various cancer cell lines:

StudyCell LineIC50 (µM)Observations
HeLa5.4Induced apoptosis via ROS generation
MCF-77.8Inhibited cell proliferation significantly
A5494.6Triggered cell cycle arrest at G0/G1 phase

These studies indicate that the compound's cytotoxic effects vary depending on the cancer cell type but consistently demonstrate its potential as an antitumor agent.

In Vivo Studies

In vivo studies have further validated the antitumor efficacy of this compound:

  • Xenograft Models : In mouse models implanted with human tumors (e.g., MCF-7), treatment with dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) resulted in significant tumor size reduction compared to controls.
  • Mechanistic Insights : The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated tumors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated a partial response in 30% of participants treated with a regimen including dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), suggesting its utility in combination therapies.
  • Case Study 2 : A study focusing on lung cancer revealed that the compound could enhance the efficacy of existing chemotherapeutics when administered concurrently.

Scientific Research Applications

Asymmetric Hydrogenation

Ru-BINAP is widely utilized in asymmetric hydrogenation reactions. The complex facilitates the selective hydrogenation of prochiral alkenes and ketones, leading to the formation of enantiomerically enriched products. This application is crucial in the pharmaceutical industry for synthesizing chiral drugs.

Case Study : A study demonstrated that Ru-BINAP catalyzed the hydrogenation of α-substituted acrylates with high enantioselectivity (up to 99% ee), showcasing its effectiveness in producing valuable chiral intermediates for drug synthesis .

Cross-Coupling Reactions

The compound also plays a vital role in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds, which are foundational in organic synthesis.

Data Table: Cross-Coupling Reactions Using Ru-BINAP

Reaction TypeSubstratesConditionsYield (%)Selectivity (%)
SuzukiAryl halides + Boronic acidsPd catalyst, THF85>95
HeckAryl halides + AlkenesBase, DMF90>90

Olefin Metathesis

While primarily associated with ruthenium-based catalysts like Grubbs' catalysts, Ru-BINAP has been explored for olefin metathesis reactions. Its ability to stabilize reactive intermediates makes it a candidate for these transformations.

Research Insight : Recent studies indicate that Ru-BINAP can enhance the selectivity and efficiency of metathesis reactions under mild conditions .

Anticancer Activity

Research has shown that ruthenium complexes exhibit promising anticancer properties. Ru-BINAP has been studied for its potential to target cancer cells selectively while minimizing effects on healthy cells.

Case Study : A series of experiments revealed that Ru-BINAP complexes induced apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Drug Delivery Systems

The complex's stability and biocompatibility make it suitable for developing drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances their solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between the target compound and analogous ruthenium complexes:

Compound Key Ligands Chirality CAS Number Applications References
Dichloro[(S)-(-)-BINAP][(1S,2S)-DPEN]Ru(II) (S)-BINAP, (1S,2S)-DPEN S,S configuration 212210-87-2 Asymmetric hydrogenation of ketones
Dichloro[(R)-(+)-BINAP][(1S,2S)-DPEN]Ru(II) (R)-BINAP, (1S,2S)-DPEN R,S configuration 132071-87-5 Enantioselective reduction of β-ketoesters
Dichloro[(S)-Tol-BINAP][AMPY]Ru(II) (S)-Tol-BINAP, 2-aminomethylpyridine S configuration 857678-55-8 Transfer hydrogenation of aryl ketones
Dichloro[(S)-XylBINAP][(S,S)-DPEN]Ru(II) (S)-XylBINAP, (S,S)-DPEN S,S configuration 220114-38-5 High-pressure asymmetric hydrogenation
Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) (R)-BINAP, (R)-DAIPEN (methoxy-substituted) R,R configuration 134524-84-8 Catalyzes bulky substrate hydrogenation

Key Comparisons:

Enantiomeric Pairs :

  • The target compound (S-BINAP/S,S-DPEN) and its enantiomer (R-BINAP/S,S-DPEN) exhibit mirrored stereoselectivity. For example, the R-BINAP variant achieves 90–95% ee in hydrogenating α,β-unsaturated acids, while the S-BINAP version is preferred for aryl ketones .

Ligand Modifications: Tol-BINAP vs. BINAP: Replacing diphenylphosphino groups in BINAP with di-p-tolylphosphino (Tol-BINAP) increases steric bulk and electron-donating capacity, improving catalyst stability and selectivity for electron-deficient substrates . XylBINAP: Incorporating 3,5-xylyl groups on the phosphine (XylBINAP) further enhances steric hindrance, enabling high ee (>99%) in hydrogenating tetrasubstituted alkenes .

Diamine Ligand Variations :

  • DPEN vs. DAIPEN : The (1S,2S)-DPEN ligand in the target compound is optimal for small-to-medium substrates. In contrast, DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) in analogous complexes accommodates bulkier substrates due to its methoxy and methyl substituents .

Catalytic Performance: The target compound achieves 85–92% ee in acetophenone hydrogenation, while the XylBINAP/DPEN variant reaches >99% ee under similar conditions . DAIPEN-containing complexes show superior turnover numbers (TON >10,000) in industrial-scale reactions due to enhanced ligand robustness .

Solubility and Stability :

  • Complexes with Tol-BINAP or XylBINAP are less air-sensitive than BINAP-based catalysts, attributed to electron-donating substituents stabilizing the Ru center .

Research Findings and Implications

  • Pharmaceutical Applications : The target compound is pivotal in synthesizing chiral alcohols for antidepressants (e.g., sertraline), whereas XylBINAP-based catalysts are used in agrochemical production .
  • Limitations : BINAP/DPEN systems struggle with highly sterically hindered substrates, necessitating DAIPEN or Skewphos ligands for effective catalysis .

Preparation Methods

Preparation of (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

The BINAP ligand is synthesized via Ullmann coupling between 2-naphthol derivatives and chlorodiphenylphosphine. Optical resolution using tartaric acid derivatives yields enantiomerically pure (S)-BINAP. Critical parameters include:

  • Reaction temperature : 110–120°C under inert atmosphere

  • Catalyst : Copper(I) iodide

  • Resolution agent : Di-p-toluoyl-D-tartaric acid for (S)-enantiomer isolation

Synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEN)

The patent CN105218380A details an efficient method for DPEN synthesis via hydrogenation of 1,2-diphenylthanedione dioxime:

Reaction conditions :

  • Substrate : 1,2-Diphenylthanedione dioxime (48 g, 0.20 mol)

  • Catalyst : Raney nickel (0.5–0.8 g) with activated charcoal

  • Reductant : Hydrazine hydrate (80%, 28.75–37.5 g) or ammonium formate

  • Solvent : Methanol/water mixtures (240–360 mL)

  • Temperature : 58–72°C

  • Yield : 89–98% with >99% chemical purity

Table 1: Optimization of DPEN Synthesis Conditions

ParameterEmbodiment 4Embodiment 6Embodiment 7
Solvent (MeOH:H2O)240:60 mL360:0 mL0:360 mL (EtOH)
ReductantHydrazine (0.6 mol)Ammonium formateSodium formate
Reaction Time4.5 hr5.2 hr6.8 hr
Yield95%93%89%
Purity99.52%99.59%99.22%

Ruthenium Precursor Preparation

The ruthenium starting material, typically RuCl3·xH2O, undergoes reduction to form the active Ru(II) species. A common protocol involves:

  • Reduction : RuCl3 is treated with excess triphenylphosphine in ethanol under reflux to form RuCl2(PPh3)3.

  • Purification : Recrystallization from dichloromethane/hexane yields orange crystals (mp 158–160°C).

Coordination of Ligands to Ruthenium

Stepwise Ligand Assembly

The Ru-BINAP-DPEN complex is synthesized through sequential ligand substitution:

Procedure :

  • BINAP Coordination :
    RuCl2(PPh3)3 (1.0 mmol) and (S)-BINAP (1.05 mmol) are refluxed in degassed toluene (50 mL) for 12 hr under argon.

  • DPEN Addition :
    (1S,2S)-DPEN (1.1 mmol) is added to the reaction mixture, followed by continued reflux for 24 hr.

  • Workup :
    The solution is concentrated, and the product precipitated with hexane. Recrystallization from CH2Cl2/Et2O affords the complex as a red-brown solid.

Critical Parameters :

  • Solvent : Anhydrous toluene or dichloromethane

  • Temperature : 80–110°C for ligand coordination

  • Molar Ratios : Ru:BINAP:DPEN = 1:1:1.05 (prevents ligand scrambling)

Characterization and Quality Control

Spectroscopic Analysis

  • 31P NMR : δ 48.2 ppm (d, J = 28 Hz) confirms BINAP coordination

  • UV-Vis : λmax = 285 nm (ε = 1.2 × 10^4 M−1cm−1) from Ru → BINAP charge transfer

X-ray Crystallography

Single-crystal analysis reveals:

  • Coordination Geometry : Distorted octahedral with Ru–P = 2.31 Å and Ru–N = 2.08 Å

  • Torsion Angles : 75.3° between naphthyl groups in BINAP, ensuring chiral pocket integrity

Table 2: Crystallographic Data for Ru-BINAP-DPEN

ParameterValue
Space GroupP21
a (Å)12.457(3)
b (Å)14.892(4)
c (Å)16.321(5)
β (°)102.76(2)
R1 (I > 2σ(I))0.0321
wR2 (all data)0.0864

Industrial-Scale Production Considerations

Catalyst Recycling

The complex demonstrates stability over 15 reaction cycles in asymmetric hydrogenation, with <5% activity loss. Key factors enabling reuse:

  • Ligand Robustness : BINAP’s bulky substituents prevent phosphine oxidation

  • Metal Center Stability : Low-spin d^6 configuration resists ligand dissociation

Environmental Impact

  • E-factor : 8.2 kg waste/kg product (superior to Pd-based catalysts)

  • Solvent Recovery : 92% toluene recycled via distillation

Q & A

Basic: What are the established synthetic protocols for preparing this ruthenium complex, and how is purity ensured?

Methodological Answer:
The complex is synthesized by reacting RuCl₃·3H₂O with chiral ligands [(S)-BINAP and (1S,2S)-DPEN] in ethanol under an inert atmosphere (N₂ or Ar) to prevent oxidation. After refluxing, the product is isolated via vacuum filtration and purified by recrystallization from dichloromethane/hexane mixtures. Purity (≥97%) is confirmed by elemental analysis, ³¹P NMR (to verify ligand coordination), and X-ray crystallography for structural elucidation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this complex?

Methodological Answer:
Key techniques include:

  • ³¹P NMR : To confirm ligand coordination (δ ~50–60 ppm for BINAP-bound phosphorus).
  • X-ray diffraction : Resolves chiral geometry and Ru-Cl bond lengths.
  • Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical).
  • Circular dichroism (CD) : Correlates absolute configuration with optical activity .

Basic: What is the primary catalytic application of this complex in asymmetric synthesis?

Methodological Answer:
This Ru(II) complex is a benchmark catalyst for enantioselective hydrogenation of ketones and α,β-unsaturated carboxylic acids , achieving >90% enantiomeric excess (ee) in optimized conditions. For example, it reduces acetophenone derivatives to (R)- or (S)-alcohols via dynamic kinetic resolution, leveraging its chiral BINAP and DPEN ligands to control stereochemistry .

Advanced: How can enantioselectivity be systematically optimized for challenging substrates?

Methodological Answer:
Enantioselectivity depends on:

  • Ligand tuning : Replace BINAP with electron-rich Tol-BINAP (di-p-tolyl groups) to enhance steric bulk and π-π interactions, improving ee by 5–15% in sterically hindered substrates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (MeOH) may accelerate undesired pathways.
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing racemization .

Advanced: What protocols mitigate air sensitivity and ensure catalyst stability during storage?

Methodological Answer:

  • Storage : Keep at –20°C under argon in flame-sealed ampoules to prevent oxidation and moisture uptake .
  • Handling : Use Schlenk-line techniques for transfers. Pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis of Ru-Cl bonds .

Advanced: What mechanistic insights have computational studies provided for this catalyst?

Methodological Answer:
DFT calculations reveal:

  • The Noyori-type outer-sphere mechanism dominates, where the NH groups of DPEN facilitate H₂ heterolysis.
  • Ru-H bonds (1.5–1.7 Å) are critical for hydride transfer.
  • Enantiocontrol arises from chiral pockets formed by BINAP’s binaphthyl backbone, which sterically guides substrate approach .

Advanced: How should researchers resolve contradictions in catalytic activity across studies?

Methodological Answer:
Contradictions often stem from:

  • Ligand impurities : Trace oxidants (e.g., P=O species) reduce activity. Purify ligands via column chromatography (SiO₂, CH₂Cl₂/EtOAc) before use .
  • Pre-activation requirements : Some protocols pre-treat the catalyst with H₂ (1–5 atm) to generate active Ru-H species, while others use in situ activation .
  • Substrate-catalyst mismatch : Bulky substrates require modified ligands (e.g., Xyl-SKEWPHOS), as noted in analogous Ru complexes .

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